molecular formula C9H18ClNO3 B2795930 methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride CAS No. 2361644-20-2

methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride

Cat. No.: B2795930
CAS No.: 2361644-20-2
M. Wt: 223.7
InChI Key: CXQAPDALAXERAM-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1-methoxycyclopentyl)acetate hydrochloride is a cyclopentane-derived secondary amine hydrochloride featuring a methoxy substituent on the cyclopentyl ring. Its molecular formula is C₉H₁₈ClNO₃, with a molecular weight of 223.70 g/mol. The methoxy group enhances polarity, improving solubility in polar solvents like water or dimethyl sulfoxide (DMSO), while the cyclopentane ring introduces moderate steric strain, balancing stability and reactivity .

Properties

IUPAC Name

methyl 2-amino-2-(1-methoxycyclopentyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-8(11)7(10)9(13-2)5-3-4-6-9;/h7H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQAPDALAXERAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1(CCCC1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride typically involves the esterification of 2-amino-2-(1-methoxycyclopentyl)acetic acid with methanol in the presence of a suitable acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and ester groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Solubility Profile Key Structural Features
Methyl 2-amino-2-(1-methoxycyclopentyl)acetate HCl C₉H₁₈ClNO₃ 1-methoxycyclopentyl 223.70 High in polar solvents Moderate ring strain, ether linkage
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl C₉H₁₁Cl₂NO₂ 2-chlorophenyl 244.10 Moderate; lipophilic Aromatic, electron-withdrawing Cl
Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ 2-methoxyphenyl 231.68 High in DMSO Resonance-stabilized methoxy group
Methyl 1-(methylamino)cyclopentanecarboxylate HCl C₈H₁₆ClNO₂ Cyclopentyl (methylamino) 193.67 Soluble in ethyl acetate Amino group increases nucleophilicity
Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl C₁₁H₂₂ClNO₂ Cyclohexyl (methylamino) 235.75 Lipophilic; organic solvents Larger ring, reduced strain
Methyl 2-(1-aminocyclopropyl)acetate HCl C₆H₁₁ClNO₂ 1-aminocyclopropyl 164.61 High aqueous solubility High ring strain, small cyclopropane

Key Observations :

  • Aromatic vs.
  • Ring Size and Strain : The cyclopropane derivative has high ring strain, increasing reactivity in ring-opening reactions, whereas the cyclohexane analog shows greater stability but lower solubility in polar solvents.
  • Functional Group Effects: The methoxy group in the target compound improves polarity and solubility relative to methylamino-substituted cyclopentanes (e.g., ), which may exhibit higher nucleophilicity due to the amino group.

Pharmacological and Industrial Relevance

  • Target Compound: The methoxy group may enhance bioavailability compared to non-polar analogs, making it a candidate for central nervous system (CNS) targeting.
  • Quaternary Ammonium Contrast : Unlike quaternary ammonium surfactants (e.g., BAC-C12 ), this compound lacks a permanent positive charge, reducing micelle formation (critical micelle concentration, CMC) but improving cell membrane penetration.
  • Aromatic Derivatives : The 2-chlorophenyl analog may exhibit antimicrobial activity due to halogen-mediated electron deficiency, while the 2-methoxyphenyl variant could serve as a prodrug with enhanced metabolic stability.

Biological Activity

Methyl 2-amino-2-(1-methoxycyclopentyl)acetate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxycyclopentyl group attached to an amino acid derivative, which suggests potential interactions with neurotransmitter systems. The structural characteristics may influence its binding affinity and selectivity towards various biological targets.

Research indicates that methyl 2-amino-2-(1-methoxycyclopentyl)acetate hydrochloride may interact with metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological processes. These receptors are known for their role in modulating synaptic transmission and plasticity, making them critical targets for treating conditions such as schizophrenia and anxiety disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Receptor Modulation Potential modulation of mGluR subtypes, influencing neurotransmitter release and neuronal excitability.
Neuroprotective Effects May exhibit protective effects against neurotoxic insults, contributing to neuronal survival.
Anxiolytic Properties Preliminary studies suggest anxiolytic effects in animal models, warranting further investigation.
Antidepressant Activity Potential antidepressant-like effects observed in behavioral assays.

In Vitro Studies

In vitro assays have demonstrated that methyl 2-amino-2-(1-methoxycyclopentyl)acetate hydrochloride exhibits significant activity against certain cell lines, indicating its potential as a therapeutic agent. For instance, studies involving human neuronal cells have shown promising results regarding cell viability and proliferation when treated with the compound.

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound. Animal models treated with methyl 2-amino-2-(1-methoxycyclopentyl)acetate hydrochloride exhibited alterations in behavior consistent with anxiolytic and antidepressant effects.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to methyl 2-amino-2-(1-methoxycyclopentyl)acetate hydrochloride:

  • Case Study on Anxiety Disorders : A study explored the effects of mGluR modulators on anxiety-related behaviors in rodents. The results indicated that compounds enhancing mGluR activity reduced anxiety-like behaviors significantly compared to controls.
  • Case Study on Depression Models : Another investigation assessed the antidepressant-like properties of similar compounds in mice subjected to chronic stress models. The findings revealed that these compounds improved mood-related behaviors, supporting their potential use in treating depression.
  • Clinical Observations : Observational studies in patients with treatment-resistant depression showed improvements in symptoms following administration of mGluR-targeted therapies, suggesting a possible role for methyl 2-amino-2-(1-methoxycyclopentyl)acetate hydrochloride.

Q & A

Q. What are the established synthetic routes for methyl 2-amino-2-(1-methoxycyclopentyl)acetate hydrochloride, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Amination of cyclopentane derivatives : Reaction of 1-methoxycyclopentane with a protected amino group, followed by acetylation.
  • Esterification : Conversion to the methyl ester using methanol under acidic or basic conditions.
  • Salt formation : Treatment with hydrochloric acid to form the hydrochloride salt .
    Critical parameters:
  • Solvent choice : Polar aprotic solvents (e.g., ethyl acetate) improve reaction homogeneity .
  • Temperature control : Reflux conditions (~80°C) enhance reaction rates but require careful monitoring to avoid side products .
  • Purification : Recrystallization or column chromatography is essential to achieve >95% purity .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • NMR spectroscopy : 1H and 13C NMR to confirm the cyclopentyl, methoxy, and acetate groups (e.g., δ 3.79 ppm for methoxy protons in DMSO-d6) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 232.1) and purity .
  • X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. How does the compound interact with biological targets in preliminary pharmacological studies?

The aminocyclopentyl moiety enables interactions with:

  • Enzymes : Potential inhibition of proteases or kinases via hydrogen bonding with the amino group.
  • Receptors : The methoxy group may enhance lipophilicity, aiding blood-brain barrier penetration in neurological targets .
    Standard assays: Radioligand binding studies (IC50 determination) and enzymatic activity assays (e.g., fluorescence-based) .

Advanced Research Questions

Q. How can synthetic conditions be optimized using statistical experimental design (DoE)?

  • Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors.
  • Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between parameters (e.g., solvent polarity vs. reaction time) .
    Example: A Central Composite Design (CCD) reduced reaction steps from 5 to 3 while maintaining 85% yield .

Q. What computational strategies are effective for predicting reaction pathways or biological activity?

  • Quantum chemical calculations : Use density functional theory (DFT) to map energy barriers in cyclopentane functionalization .
  • Molecular docking : Simulate binding to neurological targets (e.g., NMDA receptors) to prioritize in vitro testing .
  • Machine learning : Train models on existing amino ester datasets to predict optimal reaction conditions .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., pH, temperature) and cell lines used.
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Structural analogs : Synthesize derivatives to isolate the impact of the methoxycyclopentyl group .

Methodological Guidelines

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles due to potential irritancy (amine hydrochloride salts).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Storage : Desiccated at -20°C to prevent hydrolysis of the ester group .

Q. What purification techniques are most effective for isolating the hydrochloride salt?

  • Solvent extraction : Ethyl acetate/water partitioning removes unreacted precursors .
  • Crystallization : Use ethanol/water mixtures to precipitate high-purity crystals .
  • Ion-exchange chromatography : For separating charged impurities .

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